1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is characterized by its unique structure, which includes a fluorine atom at the 3-position and an iodine atom at the 5-position of the pyrimidine ring. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected sugar derivative with a suitable pyrimidine base. This step often requires the use of a Lewis acid catalyst and an anhydrous solvent.
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove protecting groups, yielding the desired nucleoside analog.
Fluorination: The fluorine atom is introduced at the 3-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol, ice bath.
Substitution: Thiol or amine nucleophiles, polar aprotic solvents (e.g., dimethylformamide, DMF), elevated temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential use in antiviral therapies, particularly against viruses that rely on nucleoside analogs for replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting viral infections.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its incorporation into viral DNA or RNA during replication. The presence of the fluorine and iodine atoms disrupts the normal base-pairing and elongation processes, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.
5-Iodo-2’-deoxyuridine: A nucleoside analog used in antiviral therapies.
2’-Fluoro-2’-deoxycytidine: A nucleoside analog with potential anticancer properties.
Uniqueness
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique due to the simultaneous presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. This dual modification enhances its stability, bioavailability, and efficacy as an antiviral agent compared to other similar compounds.
Properties
Molecular Formula |
C9H10FIN2O5 |
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Molecular Weight |
372.09 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6?,8-/m1/s1 |
InChI Key |
IPVFGAYTKQKGBM-CAXIXURWSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)F)I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origin of Product |
United States |
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